Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate
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Overview
Description
Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate is a chemical compound that belongs to the family of tropane alkaloids. This compound features a bicyclic structure, which is central to its unique chemical and biological properties. The 8-azabicyclo[3.2.1]octane scaffold is a key structural motif in many biologically active molecules, making it a significant target in synthetic organic chemistry .
Preparation Methods
The synthesis of Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the stereoselective formation of the bicyclic structure from acyclic starting materials . One common method involves the use of tropinone derivatives, which undergo desymmetrization processes to yield the desired bicyclic architecture . Industrial production methods often rely on these established synthetic routes, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the ester or nitrogen functionalities of the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with biological activity . In biology and medicine, Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate is studied for its potential pharmacological properties, including its interactions with neurotransmitter systems . Industrially, it is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific receptors and systems targeted by the compound .
Comparison with Similar Compounds
Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate can be compared to other tropane alkaloids, such as tropine and tropinone . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall chemical properties. The unique ester functionality of this compound distinguishes it from these similar compounds, contributing to its distinct reactivity and biological activity .
Biological Activity
Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate is a bicyclic compound with potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- CAS Number : 1513031-30-5
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound is believed to modulate various biochemical pathways, which can lead to therapeutic effects in conditions like inflammation and pain management.
Biological Activity Overview
Research indicates that compounds with the azabicyclo[3.2.1]octane structure exhibit significant biological activities, including:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their inhibitory effects on N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels .
- Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of various cancer cell lines, indicating its applicability in cancer therapy .
Case Studies and Experimental Data
-
Inhibition Studies :
- A study demonstrated that azabicyclic compounds can inhibit NAAA with an IC50 value in the low nanomolar range, suggesting strong potency .
- The structure–activity relationship (SAR) analysis indicates that modifications to the bicyclic structure can enhance inhibitory potency against specific enzymes .
-
Cell Line Testing :
- In vitro tests on human cancer cell lines (e.g., A549 and LoVo) revealed varying degrees of antiproliferative activity depending on structural modifications . For instance, certain derivatives exhibited IC50 values significantly lower than others, highlighting the importance of structural optimization.
Summary of Biological Activities
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)6-7-4-8-2-3-9(5-7)11-8/h7-9,11H,2-6H2,1H3 |
InChI Key |
QZIVRKDCHIMXOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC2CCC(C1)N2 |
Origin of Product |
United States |
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